molecular formula C22H28N6O2 B2427309 3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione CAS No. 878430-40-1

3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione

Cat. No. B2427309
CAS RN: 878430-40-1
M. Wt: 408.506
InChI Key: KFEKQIRJLZTQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione, also known as MPP, is a potent and selective adenosine A3 receptor antagonist. It is a highly specific and potent compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Pharmacological Significance of Piperazine Derivatives

Piperazine and its derivatives, such as 3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione, play a crucial role in medicinal chemistry. Piperazine itself is recognized as a significant scaffold in the design of a diverse range of therapeutic agents. The molecular variations in piperazine derivatives lead to a wide array of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. This highlights the flexibility and potential of piperazine-based molecules in drug discovery and their impact on various pharmacokinetic and pharmacodynamic factors (Rathi, Syed, Shin, & Patel, 2016).

Therapeutic Potential in Neurological Disorders

The structure of piperazine derivatives is closely related to their therapeutic potential in treating neurological disorders. Compounds such as arylcycloalkylamines, which include phenyl piperidines and piperazines with arylalkyl substituents, are pivotal pharmacophoric groups in several antipsychotic agents. Studies suggest that these substituents can enhance the potency and selectivity of the binding affinity at D(2)-like receptors, crucial for treating disorders like schizophrenia and bipolar depression (Sikazwe et al., 2009).

Role in DNA Interaction and Cellular Processes

Hoechst 33258, a derivative of piperazine, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This binding capability, coupled with the presence of the piperazine moiety, makes such compounds vital for understanding the molecular basis of DNA sequence recognition and binding. This is not only crucial for biological research but also for rational drug design, as these compounds can be used in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and more (Issar & Kakkar, 2013).

Impact on Drug Metabolism and Pharmacology

Understanding the metabolism of compounds like 3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione is essential, as arylpiperazine derivatives are known for their clinical application in treating conditions such as depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines. These metabolites are significant for their variety of serotonin receptor-related effects in humans and animals, although some are still largely unexplored (Caccia, 2007).

properties

IUPAC Name

3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-3-11-28-18-19(25(2)22(30)24-20(18)29)23-21(28)27-15-13-26(14-16-27)12-7-10-17-8-5-4-6-9-17/h3-6,8-9H,1,7,10-16H2,2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEKQIRJLZTQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCCC4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-allyl-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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